molecular formula C25H28N2O3S B284019 N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide

Numéro de catalogue: B284019
Poids moléculaire: 436.6 g/mol
Clé InChI: SIMSPAZRQXQDRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mécanisme D'action

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide selectively inhibits BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell activation and survival. BTK is activated upon binding to the BCR, leading to downstream signaling events that promote cell proliferation and survival. Inhibition of BTK by this compound blocks BCR signaling, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In addition, this compound has good selectivity for BTK over other kinases, including Tec, Itk, and JAK3. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BCR signaling in B-cell biology. In addition, this compound has good pharmacokinetic properties, allowing for easy administration in animal models. However, there are also some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, this compound may have off-target effects on other kinases, which could complicate interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide. One area of interest is the use of this compound in combination with other therapies for the treatment of B-cell malignancies. For example, this compound could be combined with other inhibitors of the BCR signaling pathway, such as PI3K inhibitors or SYK inhibitors. Another potential application of this compound is in the treatment of autoimmune diseases, where BCR signaling plays a role in the pathogenesis of the disease. Finally, there is interest in developing second-generation BTK inhibitors that have improved potency and selectivity compared to this compound.

Méthodes De Synthèse

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide is synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis starts with the preparation of 3-[(3-methoxyphenyl)(4-morpholinyl)methyl]thiophene-2-carboxylic acid, which is then coupled with 5-ethyl-2-aminobenzamide to form the final product. The synthesis of this compound has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL, MCL, and DLBCL patients. In vivo studies using mouse xenograft models have demonstrated that this compound inhibits tumor growth and prolongs survival in CLL and MCL models.

Propriétés

Formule moléculaire

C25H28N2O3S

Poids moléculaire

436.6 g/mol

Nom IUPAC

N-[5-ethyl-3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C25H28N2O3S/c1-3-21-17-22(25(31-21)26-24(28)18-8-5-4-6-9-18)23(27-12-14-30-15-13-27)19-10-7-11-20(16-19)29-2/h4-11,16-17,23H,3,12-15H2,1-2H3,(H,26,28)

Clé InChI

SIMSPAZRQXQDRW-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCOCC4

SMILES canonique

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.